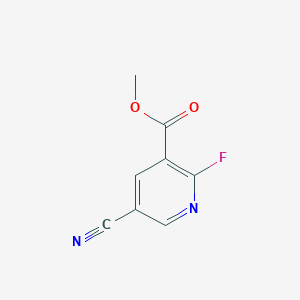
Methyl 5-cyano-2-fluoronicotinate
概要
説明
Synthesis Analysis
A simple, low-cost five-step synthesis of 5-FC starting from chloroacetamide is reported . The previously unknown key intermediate (Z)-2-cyano-2-fluoroethenolate is obtained through a Claisen-type condensation from fluoroacetonitrile .Molecular Structure Analysis
The molecule contains a total of 18 bonds. There are 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 nitrile (aromatic), and 1 Pyridine .Chemical Reactions Analysis
The molecule contains a total of 18 atoms. There are 5 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Fluorine atom .Physical And Chemical Properties Analysis
The molecular weight of the compound is 180.14 g/mol . It has a topological polar surface area of 63 Ų . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors .科学的研究の応用
Separation and Determination Techniques
One of the applications of Methyl 5-cyano-2-fluoronicotinate is in separation and determination methodologies. Hu Bao-xiang (2005) discussed the separation of 5-Fluoronicotinic acid and ethyl 5-fluoronicotinate in a mixture using a solution composed of methyl alcohol and KH_2PO_4 water solution (Hu Bao-xiang, 2005).
Synthesis and Quantitation in Pharmaceutical Products
Another significant application is in the synthesis and quantitation of genotoxic impurities in pharmaceutical products. A study by Krishna Katta et al. (2017) discussed the synthesis of a genotoxic impurity and developed a UPLC method to quantify it in Escitalopram Oxalate (Krishna Katta et al., 2017).
Synthesis of Pharmaceutical Intermediates
Xin Wang et al. (2006) described a practical synthesis of a key pharmaceutical intermediate, highlighting a palladium-catalyzed cyanation/reduction sequence and a highly selective monodechlorination process (Xin Wang et al., 2006).
Herbicidal Activity
A study by Yuxiu Liu et al. (2005) synthesized 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates and evaluated their herbicidal activities, showing significant herbicidal activities in post-emergence treatment (Yuxiu Liu et al., 2005).
Tautomerism in Chemical Synthesis
Research by T. Kulikowski and D. Shugar (1979) explored the methylation and tautomerism of 1-substituted 5-fluorocytosines, providing insights into the chemical synthesis processes and the mutagenic effects of these compounds (T. Kulikowski & D. Shugar, 1979).
Inhibition of DNA Methyltransferases
Christine Champion et al. (2010) studied the inhibition of C5 DNA Methyltransferases by Zebularine, providing insights into the role of 5-fluorodeoxycytidine and its effects on DNA binding and methylation (Christine Champion et al., 2010).
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that Methyl 5-cyano-2-fluoronicotinate may interact with palladium complexes and organoboron reagents .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, this compound could potentially participate in the formation of carbon-carbon bonds . The reaction involves the oxidative addition of an electrophilic organic group to a palladium complex, followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound could potentially influence the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that the compound may contribute to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds.
Action Environment
It is known that the success of suzuki–miyaura coupling reactions, in which this compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化学分析
Biochemical Properties
Methyl 5-cyano-2-fluoronicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, primarily through its cyano and fluorine groups. These interactions often involve covalent bonding with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. For instance, the cyano group can act as an electrophilic warhead, forming covalent adducts with nucleophilic residues in enzyme active sites . This property makes this compound a valuable tool in the development of enzyme inhibitors.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can induce cell cycle arrest and apoptosis in certain cancer cell lines, thereby reducing cell proliferation . Additionally, this compound can modulate the expression of genes involved in metabolic pathways, leading to altered cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The cyano group of the compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition . This interaction can result in the modulation of enzyme activity, affecting various biochemical pathways. Furthermore, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including prolonged cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target enzymes and pathways. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. The compound can affect metabolic flux and alter metabolite levels by modulating the activity of enzymes involved in metabolic pathways . These interactions can lead to changes in the overall metabolic profile of cells, influencing energy production and biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within cells can affect its localization and accumulation, influencing its biochemical activity. For example, this compound may accumulate in specific cellular compartments, enhancing its interaction with target enzymes and proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and determine its overall biochemical effects. For instance, this compound may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors.
特性
IUPAC Name |
methyl 5-cyano-2-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-13-8(12)6-2-5(3-10)4-11-7(6)9/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTVQWXLTYREBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



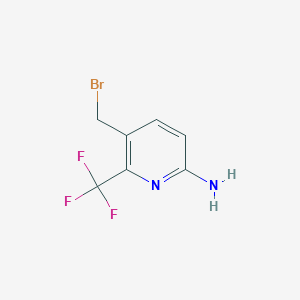



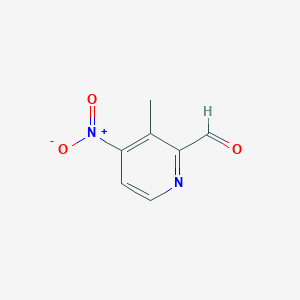
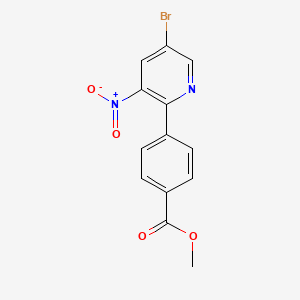
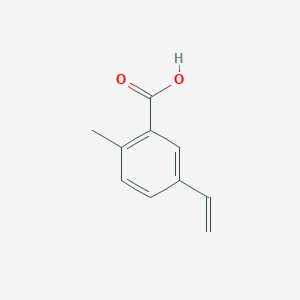
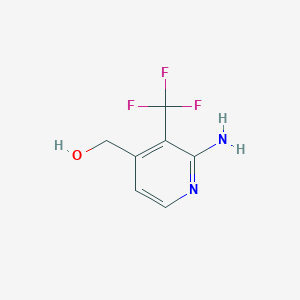
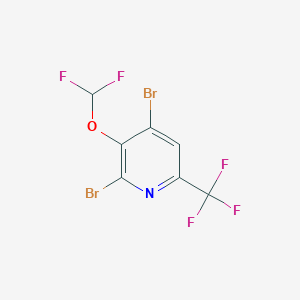
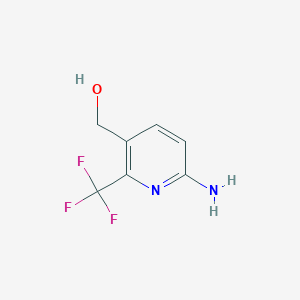
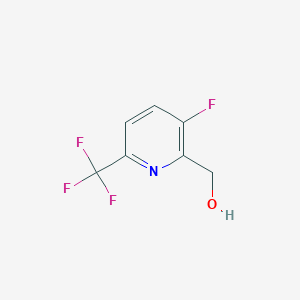
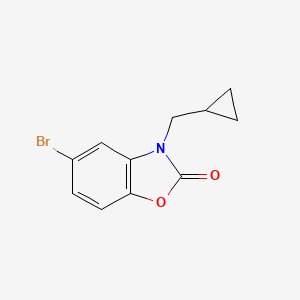
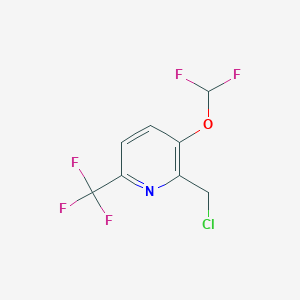
![[4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester](/img/structure/B1409178.png)